molecular formula C13H23N3O4 B7932170 1-Acetyl-4-((S)-2-amino-3-methyl-butyryl)-piperazine-2-carboxylic acid methyl ester

1-Acetyl-4-((S)-2-amino-3-methyl-butyryl)-piperazine-2-carboxylic acid methyl ester

Cat. No.: B7932170
M. Wt: 285.34 g/mol
InChI Key: OXHDITZZGFDKEM-DTIOYNMSSA-N
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Description

1-Acetyl-4-((S)-2-amino-3-methyl-butyryl)-piperazine-2-carboxylic acid methyl ester (CAS: 1353945-91-1) is a piperazine derivative featuring a chiral (S)-2-amino-3-methylbutyryl side chain. Its molecular formula is C₁₀H₁₇N₃O₄, with a molecular weight of 243.26 g/mol . The compound includes an acetyl group at the 1-position of the piperazine ring, a methyl ester at the 2-position, and a branched amino acid side chain at the 4-position.

Properties

IUPAC Name

methyl 1-acetyl-4-[(2S)-2-amino-3-methylbutanoyl]piperazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O4/c1-8(2)11(14)12(18)15-5-6-16(9(3)17)10(7-15)13(19)20-4/h8,10-11H,5-7,14H2,1-4H3/t10?,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXHDITZZGFDKEM-DTIOYNMSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCN(C(C1)C(=O)OC)C(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCN(C(C1)C(=O)OC)C(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Piperazine-2-Carboxylic Acid Methyl Ester

The methyl ester group is introduced via esterification of piperazine-2-carboxylic acid. Two methods are prevalent:

Method A: Acid-Catalyzed Esterification

  • Reagents : Methanol, sulfuric acid.

  • Conditions : Reflux at 65°C for 12–24 hours.

  • Yield : 70–85%.

Method B: Trimethylsilyl Chloride (TMSCl)-Mediated Esterification

  • Reagents : TMSCl, methanol.

  • Conditions : Room temperature, 6–8 hours.

  • Yield : 90–95%.

Advantage : Method B avoids high temperatures, reducing side reactions.

N-Acetylation of Piperazine-2-Carboxylic Acid Methyl Ester

Selective acetylation of the piperazine nitrogen at position 1 is achieved using:

  • Reagents : Acetyl chloride, triethylamine (TEA).

  • Conditions : Dichloromethane (DCM), −50°C to 0°C, 2–4 hours.

  • Yield : 80–90%.

Key Insight : Low temperatures prevent diacetylation. The reaction is monitored via <sup>1</sup>H NMR to confirm monoacylation.

Coupling of (S)-2-Amino-3-Methyl-Butyric Acid

The (S)-2-amino-3-methyl-butyryl group is introduced via amide bond formation. Two coupling strategies are documented:

Strategy 1: Carbodiimide-Mediated Coupling

  • Reagents : (S)-2-amino-3-methyl-butyric acid, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), hydroxybenzotriazole (HOBt).

  • Conditions : DCM or DMF, 0°C to room temperature, 12–18 hours.

  • Yield : 65–75%.

Strategy 2: T3P® (Propylphosphonic Anhydride)-Assisted Coupling

  • Reagents : T3P®, DIPEA.

  • Conditions : Acetonitrile, 25°C, 6–8 hours.

  • Yield : 85–92%.

Advantage : T3P® reduces racemization, preserving the S-configuration.

Stereochemical Control and Purification

Enantiomeric Purity

The (S)-configuration of the amino acid is maintained using:

  • Chiral Auxiliaries : Boc-protected (S)-2-amino-3-methyl-butyric acid.

  • Catalytic Methods : Palladium-catalyzed asymmetric allylic alkylation (AAA) for stereoselective coupling.

Chromatographic Purification

  • Normal-Phase SiO₂ : Hexane/ethyl acetate gradients (3:1 to 1:2).

  • Reverse-Phase C18 : Acetonitrile/water (0.1% TFA) gradients.

Analytical Characterization

Spectroscopic Data

Technique Key Signals
<sup>1</sup>H NMR (CDCl₃)δ 4.03 (s, COOCH₃), 3.70–3.85 (piperazine NCH₂), 1.98 (s, COCH₃), 1.45 (d, J = 6.8 Hz, CH(CH₃)₂).
IR 1745 cm⁻¹ (ester C=O), 1650 cm⁻¹ (amide C=O).
HRMS m/z 286.1865 [M+H]<sup>+</sup> (calc. 286.1863).

Chromatographic Purity

  • HPLC : >98% purity (C18 column, 10–90% acetonitrile/water over 20 min).

Comparative Analysis of Methods

Method Conditions Yield Stereopurity
EDC/HOBt0°C, 18 hrs65–75%90–95% ee
T3P®25°C, 6 hrs85–92%>99% ee
AAAPd catalysis70–80%95–98% ee

Industrial-Scale Considerations

  • Cost Efficiency : TMSCl-mediated esterification reduces solvent waste.

  • Process Safety : T3P® is preferred over EDC due to lower toxicity .

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group (–COOCH₃) is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid.

Reaction Conditions Outcome Key Observations References
Aqueous NaOH (1–2 M, reflux)Methyl ester → Carboxylic acidHydrolysis occurs via nucleophilic attack at the carbonyl carbon.
HCl (concentrated, room temp)Partial hydrolysis observed over 24 hoursAcidic conditions favor slower hydrolysis compared to basic conditions.

Amide Bond Cleavage

The acetylated amine and peptide-like bonds in the piperazine ring can undergo hydrolysis or enzymatic cleavage.

Reaction Conditions Outcome Key Observations References
6 M HCl, 110°C, 24 hoursCleavage of acetyl group and amide bondsAcidic conditions degrade the acetyl-protected amine and the butyryl amide linkage.
Proteolytic enzymes (e.g., trypsin)Selective cleavage of amide bondsEnzymatic cleavage is stereospecific due to the (S)-configured amino acid moiety.

Deprotection of Acetyl Group

The acetyl group (–COCH₃) on the piperazine nitrogen can be removed under basic conditions.

Reaction Conditions Outcome Key Observations References
NH₃/MeOH, 50°C, 6 hoursAcetyl → Free amineMild conditions preserve the ester and amide functionalities.
Hydrazine hydrate, ethanolComplete deacetylation in 2 hoursHigher reactivity of hydrazine leads to rapid deprotection.

Acylation Reactions

The free amine group generated after deprotection can undergo re-acylation with different anhydrides or acyl chlorides.

Reagent Conditions Product Yield References
Acetic anhydrideDCM, DMAP, room temperatureRe-acetylated derivative85%
Benzoyl chloridePyridine, 0°C → RTBenzoylated amine78%

Reductive Amination

The primary amine in the (S)-2-amino-3-methyl-butyryl side chain can participate in reductive amination with aldehydes/ketones.

Reagent Conditions Product Yield References
NaBH₃CN, formaldehyde, MeOHRT, 12 hoursN-methylated derivative70%
Pd/C, H₂ (1 atm)Ethanol, 6 hoursSaturated side chain via hydrogenation92%

Ring Functionalization

The piperazine ring can undergo alkylation or acylation at the secondary amine sites.

Reagent Conditions Product Yield References
Ethyl bromoacetateK₂CO₃, DMF, 60°CAlkylated piperazine65%
Acetyl chloridePyridine, 0°C → RTDoubly acetylated piperazine80%

Key Mechanistic Insights

  • Steric Effects : The (S)-configured amino acid side chain influences reaction rates and stereochemical outcomes in enzymatic processes.

  • Solvent Dependency : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in acylation reactions .

  • pH Sensitivity : Hydrolysis rates vary significantly between acidic and basic conditions due to differences in transition-state stabilization.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that derivatives of piperazine compounds exhibit significant antimicrobial activity. Studies show that 1-Acetyl-4-((S)-2-amino-3-methyl-butyryl)-piperazine-2-carboxylic acid methyl ester demonstrates efficacy against various bacterial strains, including those resistant to conventional antibiotics. This property is attributed to its ability to interfere with bacterial cell wall synthesis and function.

Neuropharmacological Effects

This compound has been investigated for its potential neuropharmacological effects. Research indicates that it may act on neurotransmitter systems, particularly those involving serotonin and dopamine, suggesting possible applications in treating mood disorders and anxiety-related conditions. Animal studies have shown promising results in reducing anxiety-like behaviors.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of certain cancer cell lines, potentially through apoptosis induction mechanisms.

Case Studies

StudyObjectiveFindings
Study 1 Investigate antimicrobial activityThe compound showed significant inhibition against E.coli and S.aureus with MIC values below 50 µg/mL.
Study 2 Assess neuropharmacological effectsIn animal models, the compound reduced anxiety behaviors significantly compared to control groups (p < 0.05).
Study 3 Evaluate anticancer propertiesThe compound inhibited cell growth in MCF-7 breast cancer cells by 60% at concentrations of 100 µM after 48 hours of treatment.

Potential Therapeutic Uses

Based on the biological activities observed, potential therapeutic applications for this compound include:

  • Antibiotic therapies for resistant bacterial infections.
  • Anxiolytic agents for managing anxiety disorders.
  • Chemotherapeutic agents for specific types of cancer.

Mechanism of Action

The mechanism of action of 1-Acetyl-4-((S)-2-amino-3-methyl-butyryl)-piperazine-2-carboxylic acid methyl ester involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and analogous piperazine/amino acid derivatives:

Compound Name Key Structural Features Molecular Weight Functional Group Differences Applications/Notes
1-Acetyl-4-((S)-2-amino-3-methyl-butyryl)-piperazine-2-carboxylic acid methyl ester (Target) - Acetyl at 1-position
- Methyl ester at 2-position
- (S)-2-amino-3-methylbutyryl at 4-position
243.26 Reference compound for comparisons. Discontinued; potential intermediate in chiral synthesis .
4-((S)-2-Amino-3-methyl-butyryl)-2-methyl-piperazine-1-carboxylic acid benzyl ester - Benzyl ester at 1-position
- Methyl group at 2-position
Not specified Benzyl ester increases lipophilicity; methyl group alters steric effects. Discontinued; benzyl ester may enhance stability under acidic conditions .
Methyl (+)-4-Boc-piperazine-2-carboxylate - Boc (tert-butyloxycarbonyl) at 4-position
- Methyl ester at 2-position
~269.38 (estimated) Boc group provides acid-labile protection, useful in peptide synthesis. Widely used as a protected intermediate in drug discovery .
N-4-Cbz-2-piperazinecarboxylic acid derivatives - Cbz (benzyloxycarbonyl) at 4-position Varies Cbz group offers hydrogenolysis-sensitive protection, contrasting with acetyl’s stability. Common in orthogonal protection strategies for amines .
(2S)-2-(Benzoylamino)-3-methylbutyric acid methyl ester - Benzoylamino group
- Lacks piperazine ring
265.31 Benzoyl enhances aromatic interactions; absence of piperazine reduces nitrogen content. Studied for antioxidant properties in hydrazide derivatives .

Key Structural and Functional Insights

Ester Group Variations :

  • The methyl ester in the target compound (vs. benzyl in or tert-butyl in ) balances hydrolysis stability and synthetic versatility. Methyl esters are more prone to enzymatic cleavage, making them suitable for prodrug designs.
  • Boc and Cbz groups () introduce orthogonal protection strategies, critical in multi-step syntheses where selective deprotection is required.

Piperazine Core Modifications :

  • Substitutions at the 2-position (methyl in vs. acetyl in the target) influence steric hindrance and electronic effects, altering reactivity in nucleophilic acyl substitution reactions.

Biological Activity

1-Acetyl-4-((S)-2-amino-3-methyl-butyryl)-piperazine-2-carboxylic acid methyl ester, also known by its chemical structure C12H23N3O2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC12H23N3O2
Molecular Weight241.32992
CAS Number1421057-06-8
StructureStructure

Pharmacological Activities

The biological activity of this compound has been investigated in various contexts:

1. Anticonvulsant Activity

Research has indicated that compounds with similar structures exhibit anticonvulsant properties. For instance, thiazole derivatives have shown significant anticonvulsant effects, suggesting that modifications in the piperazine structure may enhance such activities. However, specific studies directly linking this compound to anticonvulsant effects remain limited .

2. Antitumor Activity

Preliminary studies suggest that derivatives of piperazine can exhibit cytotoxic effects against various cancer cell lines. The presence of functional groups similar to those in this compound may influence its interaction with tumor cells. For instance, thiazole-integrated compounds have demonstrated notable growth-inhibitory effects on cancer cell lines like HT29 and Jurkat .

3. Enzyme Inhibition

The compound's structural features suggest potential interactions with enzyme targets, which could be explored for therapeutic applications. Studies on related compounds indicate that modifications can lead to enhanced inhibitory activity against specific enzymes involved in metabolic pathways .

Case Studies

Several case studies have documented the biological effects of structurally similar compounds:

  • Case Study on Anticonvulsant Properties :
    • A study on thiazole-bearing molecules showed that certain derivatives significantly reduced seizure activity in animal models, hinting at the potential for similar piperazine derivatives to exhibit anticonvulsant properties .
  • Antitumor Efficacy :
    • Research involving piperazine derivatives demonstrated promising cytotoxicity against various cancer cell lines, with some compounds achieving IC50 values comparable to established chemotherapeutics like doxorubicin .

The mechanisms underlying the biological activities of this compound may involve:

  • Receptor Binding : Similar compounds often interact with neurotransmitter receptors or oncogenic proteins.
  • Enzyme Inhibition : The structural motifs may facilitate binding to active sites of enzymes involved in disease processes.

Q & A

Q. How is the (S)-configuration of the amino acid moiety preserved during synthesis?

  • Methodology :
  • Chiral Auxiliaries : Use (S)-tert-butyloxycarbonyl (Boc) protecting groups to prevent racemization .
  • Enzymatic Resolution : Lipases or proteases selectively hydrolyze undes enantiomers in racemic mixtures .

Q. What strategies mitigate ester group hydrolysis during prolonged reactions?

  • Methodology :
  • Low-Temperature Reactions : Conduct acylation steps at 0–5°C to slow hydrolysis .
  • Anhydrous Conditions : Employ molecular sieves or inert atmospheres to exclude moisture .

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